molecular formula C19H19F3N2O3 B6539706 N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide CAS No. 1060287-08-2

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B6539706
CAS No.: 1060287-08-2
M. Wt: 380.4 g/mol
InChI Key: ROKNIFGPILLOMS-UHFFFAOYSA-N
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Description

N-(4-{[(2-Methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the ortho position of the benzoyl ring and a 4-substituted phenyl group modified with a (2-methoxyethyl)carbamoyl methyl moiety.

Properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3/c1-27-11-10-23-17(25)12-13-6-8-14(9-7-13)24-18(26)15-4-2-3-5-16(15)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKNIFGPILLOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

  • Formation of the Intermediate Amine: : The synthesis begins with the preparation of the intermediate amine, 4-{[(2-methoxyethyl)carbamoyl]methyl}aniline. This can be achieved by reacting 4-aminobenzyl alcohol with 2-methoxyethyl isocyanate under controlled conditions.

  • Coupling Reaction: : The intermediate amine is then coupled with 2-(trifluoromethyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This step forms the desired amide bond.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing continuous flow techniques to enhance efficiency. Additionally, industrial production would focus on cost-effective sourcing of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

  • Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its trifluoromethyl group, which can enhance metabolic stability and bioavailability.

  • Materials Science: : The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

  • Biological Studies: : It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its trifluoromethylbenzamide core and the (2-methoxyethyl)carbamoyl side chain. Below is a comparative analysis with key analogs:

Compound Name Key Substituents Molecular Formula Application/Activity Key Differences Reference
Target Compound - 2-(Trifluoromethyl)benzamide
- 4-[(2-Methoxyethyl)carbamoylmethyl]phenyl
C₁₉H₁₈F₃N₂O₃ Hypothesized kinase inhibition or fungicidal activity Unique carbamoylmethyl side chain N/A
Flutolanil (N-(3-Isopropoxyphenyl)-2-(trifluoromethyl)benzamide) - 3-Isopropoxyphenyl
- 2-(Trifluoromethyl)benzamide
C₁₇H₁₅F₃N₂O₂ Agricultural fungicide Isopropoxy vs. carbamoylmethyl side chain
Capmatinib (2-Fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide) - Fluorine substituent
- Imidazo-triazine-quinoline core
C₂₃H₁₇FN₆O c-Met inhibitor (anti-cancer) Fluorine substituent; complex heterocyclic system
Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) - Pyridinecarboxamide
- 3-(Trifluoromethyl)phenoxy
C₁₉H₁₁F₅N₂O₂ Herbicide (carotenoid biosynthesis inhibitor) Pyridine core and phenoxy linkage
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide - Halogenated benzamide
- Chiral trifluoropropoxy group
C₁₇H₁₀BrClF₅NO₂ Intermediate for agrochemicals Bromo/fluoro substituents; chiral side chain

Pharmacological and Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability. However, the (2-methoxyethyl)carbamoyl side chain introduces polarity, balancing solubility .
  • Binding Affinity : Unlike capmatinib, which targets c-Met via its imidazo-triazine moiety, the target compound’s activity likely depends on the trifluoromethylbenzamide interacting with hydrophobic enzyme pockets, as seen in fungicidal flutolanil .
  • Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, extending half-life compared to non-fluorinated benzamides .

Biological Activity

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C16H18F3N3O2
  • Molecular Weight : 357.33 g/mol

The presence of the trifluoromethyl group and the methoxyethyl carbamate moiety suggests potential interactions with biological targets, particularly in the context of drug design.

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in disease processes.
  • Antiviral Properties : Some derivatives of phenylbenzamides have shown antiviral activity by increasing intracellular levels of proteins that inhibit viral replication, such as APOBEC3G .
  • Antiproliferative Effects : Similar compounds have demonstrated antiproliferative activity against cancer cell lines, indicating potential use in oncology .

Antiviral Activity

A study focusing on N-phenylbenzamide derivatives reported broad-spectrum antiviral effects against various viruses, including HIV and HBV. The mechanism primarily involved increasing intracellular levels of antiviral proteins . Although specific data on this compound is limited, its structural similarities suggest it may exhibit comparable antiviral properties.

Antiproliferative Activity

Research on fluorinated benzothiazoles has shown that modifications to the benzamide structure can enhance antiproliferative effects against cancer cells. These compounds often induce metabolic pathways leading to cell death without a biphasic dose-response relationship, which is a common challenge in drug development .

Case Studies and Research Findings

  • Antiviral Screening :
    • A derivative similar to this compound was screened for anti-HBV activity, showing promising results in both in vitro and in vivo models. The study highlighted the importance of structural modifications for enhancing antiviral efficacy .
  • Cytotoxicity Assessment :
    • In a cytotoxicity study involving various benzamide derivatives, compounds with trifluoromethyl substitutions exhibited significant cytotoxic effects against several cancer cell lines. This suggests that this compound could have a similar effect due to its structural characteristics .

Summary Table of Biological Activities

Activity Type Description Reference
AntiviralPotential inhibition of HBV replication through increased A3G levels
AntiproliferativeInduces cell death in cancer cell lines; potential for chemotherapy
Enzymatic InhibitionPossible inhibition of key enzymes involved in disease processes

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